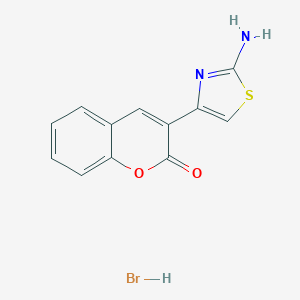

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

Vue d'ensemble

Description

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is a chemical compound with the molecular formula C12H8N2O2S . It has a molecular weight of 244.27 g/mol . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one and its derivatives is often achieved through the Hantzsch reaction . This involves the use of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one and thiourea derivatives .

Molecular Structure Analysis

The molecular structure of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one has been established by X-ray structural analysis . The compound has a 2D structure and a 3D conformer . The InChI string for the compound is InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H, (H2,13,14) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.27 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . The compound is a hydrogen bond donor .

Applications De Recherche Scientifique

Antibacterial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2-aminothiazole derivatives have shown significant antibacterial activity against various bacteria and pathogens . They are considered a significant class of heterocyclic derivatives in chemical sciences due to their unique properties .

Methods of Application or Experimental Procedures

A series of new (2-aminothiazol-4-yl) methyl ester derivatives were synthesized and demonstrated for their antibacterial activity against various bacteria .

Results or Outcomes

All the synthesized derivatives showed prominent antibacterial activities as compared to the reference drug .

Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Activities

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

The 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

Methods of Application or Experimental Procedures

Various 2-aminothiazole-based derivatives have been broadly used to remedy different kinds of diseases with high therapeutic influence .

Results or Outcomes

Due to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists .

Biofilm Formation Inhibitory and Anti-inflammatory Activities

Summary of the Application

New hybrid coumarin-heterocycles, which include “3-(2-Aminothiazol-4-yl)-2h-chromen-2-one”, have been synthesized and evaluated for their ability to inhibit biofilm formation and their anti-inflammatory properties .

Methods of Application or Experimental Procedures

The new compounds were synthesized via the reaction of coumarin-6-sulfonyl chloride and 6-aminocoumarin with different small heterocycle moieties . The biological efficacy of the new compounds was evaluated towards their ability to inhibit biofilm formation .

Results or Outcomes

Compound 9 showed potent antibiofilm activity with IC50 of 60, 133.32, and 19.67 μg/mL against S. aureus, E. coli, and MRSA, respectively . Compound 4d effectively inhibited nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells, giving NO% inhibition of 70% .

Antimicrobial Evaluation Against Multidrug Resistant Strains

Summary of the Application

2-aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their antimicrobial potential against multidrug resistant strains .

Methods of Application or Experimental Procedures

Eight compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .

Results or Outcomes

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . Compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Inhibition of Biofilm Formation

Specific Scientific Field

Microbiology

Summary of the Application

New hybrid coumarin-heterocycles, which include “3-(2-Aminothiazol-4-yl)-2h-chromen-2-one”, have been synthesized and evaluated for their ability to inhibit biofilm formation .

Results or Outcomes

Compound 9 exhibited potent antibiofilm activity with IC50 of 60, 133.32, and 19.67 μg/mL against S. aureus, E. coli, and MRSA, respectively .

Anticancer Drug Development

Specific Scientific Field

Oncology

Summary of the Application

Derivatives of 2-aminothiazole have been found to play a significant role in anticancer drug development .

Methods of Application or Experimental Procedures

The derivative 48b was found to be more effective than POH in inhibition of α1 NAK subunit and was 40 times more potent than POH in inhibition of Ras .

Results or Outcomes

Protein kinases were proved to have a significant role in anticancer drug development .

Propriétés

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPCYGDHBSSVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2,4-dichlorobenzyl)-3',3'-dimethyl-3H-naphtho[2,1-b][1,4]oxazine-3-spiro-2'-indoline](/img/structure/B376805.png)

![N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-3-(trifluoromethyl)aniline](/img/structure/B376808.png)

![4-[(2-Amino-4-methylphenyl)imino]-2,6-ditert-butyl-2,5-cyclohexadien-1-one](/img/structure/B376813.png)

![N-{(3,5-ditert-butyl-4-hydroxyphenyl)[(4-methylphenyl)imino]methyl}-N-(4-methylphenyl)benzamide](/img/structure/B376819.png)

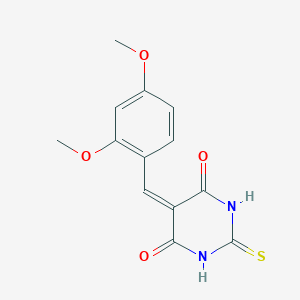

![5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B376822.png)

![(4Z)-5-oxo-4-[(phenylamino)methylidene]-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B376827.png)

![5-Methoxy-2-methylnaphtho[1,2-d][1,3]thiazole](/img/structure/B376828.png)

![2-Methylsulfanyl-naphtho[1,2-d]oxazole](/img/structure/B376830.png)